4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine
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Overview
Description
4-(1,1-Dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine is an organic compound with the molecular formula C12H15NO3S It is characterized by the presence of a morpholine ring attached to a benzothiophene moiety, which is further oxidized to a sulfone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine typically involves the reaction of morpholine with a suitable benzothiophene derivative. One common method includes the oxidation of 2,3-dihydro-1-benzothiophene to its sulfone form, followed by nucleophilic substitution with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding sulfide form using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction would produce the corresponding sulfide.
Scientific Research Applications
4-(1,1-Dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-1,1-dioxido-1-benzothien-2-yl)morpholine
- 4-(3-Methoxy-1,1-dioxido-1-benzothien-2-yl)morpholine
- 4-(3-Chloro-1,1-dioxido-1-benzothien-2-yl)methylmorpholine hydrochloride
Uniqueness
4-(1,1-Dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine is unique due to its specific combination of a morpholine ring and a benzothiophene sulfone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-morpholin-4-yl-2,3-dihydro-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-17(15)9-11(13-5-7-16-8-6-13)10-3-1-2-4-12(10)17/h1-4,11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAKYZFQZFWTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CS(=O)(=O)C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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